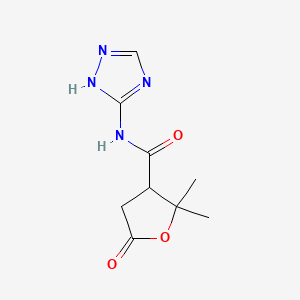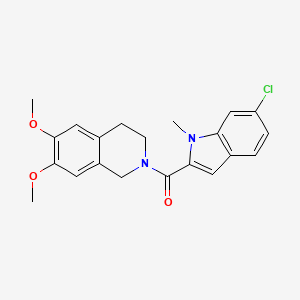
2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)tetrahydrofuran-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)tetrahydrofuran-3-carboxamide is a synthetic organic compound that belongs to the class of tetrahydrofuran derivatives This compound is characterized by the presence of a triazole ring, a tetrahydrofuran ring, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)tetrahydrofuran-3-carboxamide typically involves the following steps:
Formation of the Tetrahydrofuran Ring: The starting material, 2,2-dimethyl-1,3-dioxolane, undergoes a ring-opening reaction in the presence of an acid catalyst to form 2,2-dimethyl-4-hydroxybutanal.
Oxidation: The hydroxyl group of 2,2-dimethyl-4-hydroxybutanal is oxidized to form 2,2-dimethyl-4-oxobutanal using an oxidizing agent such as pyridinium chlorochromate.
Cyclization: The 2,2-dimethyl-4-oxobutanal undergoes cyclization in the presence of a base to form 2,2-dimethyl-5-oxotetrahydrofuran.
Formation of the Carboxamide Group: The 2,2-dimethyl-5-oxotetrahydrofuran is reacted with 1H-1,2,4-triazole-3-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)tetrahydrofuran-3-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups or other reduced forms.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and pyridinium chlorochromate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas in the presence of a catalyst are commonly used.
Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides are used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, aldehydes, and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)tetrahydrofuran-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)tetrahydrofuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The triazole ring is known to interact with metal ions and proteins, which can modulate their function. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in metabolic pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
2,2-dimethyl-5-oxotetrahydrofuran-3-carboxamide: Lacks the triazole ring, resulting in different chemical and biological properties.
N-(1H-1,2,4-triazol-3-yl)tetrahydrofuran-3-carboxamide: Lacks the dimethyl groups, affecting its reactivity and interactions.
2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)tetrahydrofuran:
Uniqueness
2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-3-yl)tetrahydrofuran-3-carboxamide is unique due to the presence of both the triazole ring and the tetrahydrofuran ring, along with the carboxamide group. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H12N4O3 |
|---|---|
Molecular Weight |
224.22 g/mol |
IUPAC Name |
2,2-dimethyl-5-oxo-N-(1H-1,2,4-triazol-5-yl)oxolane-3-carboxamide |
InChI |
InChI=1S/C9H12N4O3/c1-9(2)5(3-6(14)16-9)7(15)12-8-10-4-11-13-8/h4-5H,3H2,1-2H3,(H2,10,11,12,13,15) |
InChI Key |
BQHWSQCLYVYPLO-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=O)O1)C(=O)NC2=NC=NN2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B10990532.png)
![N-{[3-(naphthalen-2-yl)-6-oxopyridazin-1(6H)-yl]acetyl}glycine](/img/structure/B10990533.png)
![1-(3-Chlorophenyl)-4-{[4-(phenylcarbonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10990536.png)
![2'-(2-fluorophenyl)-N-(3-methylpyridin-2-yl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B10990538.png)
![6-(Morpholin-4-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B10990550.png)
![N-{2-[(3-chlorophenyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10990571.png)
![N-[(2Z)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-methyl-2-(pyridin-4-yl)-1,3-thiazole-5-carboxamide](/img/structure/B10990579.png)
![N-[2-(6-fluoro-4-oxoquinazolin-3(4H)-yl)ethyl]-1H-indole-6-carboxamide](/img/structure/B10990581.png)

![N-(pyridin-3-yl)-4-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butanamide](/img/structure/B10990591.png)
![Ethyl 2-{[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B10990594.png)
![N-[2-(5-chloro-1H-indol-3-yl)ethyl]-4-(6-methoxy[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide](/img/structure/B10990605.png)
![5,7-dimethoxy-4-methyl-6-[(2E)-3-methyl-6-oxo-6-(thiomorpholin-4-yl)hex-2-en-1-yl]-2-benzofuran-1(3H)-one](/img/structure/B10990607.png)
![N-[5-(1H-benzimidazol-2-yl)pentyl]-2,4,5,6,7,8-hexahydrocyclohepta[c]pyrazole-3-carboxamide](/img/structure/B10990608.png)
